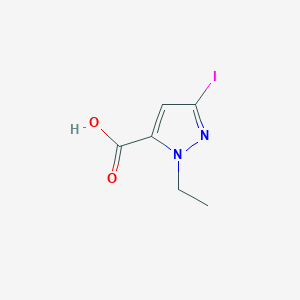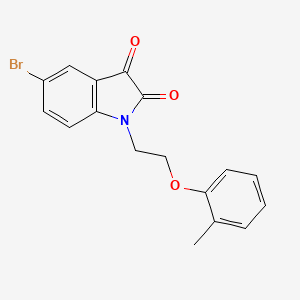
2-Ethyl-5-iodopyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-iodopyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a pharmaceutical intermediate. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-iodopyrazole-3-carboxylic acid is not fully understood. However, it has been proposed that its antibacterial and antifungal properties are due to its ability to inhibit the synthesis of nucleic acids in these microorganisms. Its anticancer properties are thought to be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
2-Ethyl-5-iodopyrazole-3-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, as well as induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Ethyl-5-iodopyrazole-3-carboxylic acid in lab experiments is its high purity and yield, which ensures reproducibility of results. Additionally, its antibacterial, antifungal, and anticancer properties make it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Ethyl-5-iodopyrazole-3-carboxylic acid. One direction is the development of new drugs based on its antibacterial, antifungal, and anticancer properties. Another direction is the study of its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which may lead to the development of safer and more effective drugs.
Méthodes De Synthèse
The synthesis of 2-Ethyl-5-iodopyrazole-3-carboxylic acid can be achieved through various methods, including the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by iodination using iodine and sodium hydroxide. Another method involves the reaction of ethyl hydrazinecarboxylate with ethyl acrylate, followed by iodination using iodine and sodium hydroxide. Both methods yield high purity and yield of the desired compound.
Applications De Recherche Scientifique
2-Ethyl-5-iodopyrazole-3-carboxylic acid has been extensively studied for its potential as a pharmaceutical intermediate. It has been shown to have antibacterial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs. Its ability to inhibit the growth of various bacteria and fungi has been demonstrated in several studies, including those on Escherichia coli and Candida albicans. Additionally, its anticancer properties have been studied in vitro, and it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-ethyl-5-iodopyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-2-9-4(6(10)11)3-5(7)8-9/h3H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMNWSFUDZXGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-iodo-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/no-structure.png)
![2-(4-fluorophenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2855978.png)
![4-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]butanoic acid](/img/structure/B2855980.png)
![3-Benzyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2855981.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2855989.png)

![2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2855992.png)
![methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate](/img/structure/B2855993.png)
![3-[(cyanomethyl)sulfanyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B2855995.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2855998.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B2856000.png)